Ethyl Cinnamate

Catalog No.
S591180
CAS No.
103-36-6
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Cinnamate

CAS Number

103-36-6

Product Name

Ethyl Cinnamate

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N

SMILES

Array

solubility

insoluble in water; miscible in alcohols
miscible (in ethanol)

Synonyms

3-phenyl-2-propenoic Acid Ethyl Ester; Ethyl 3-phenyl-2-propenoate; Ethyl 3-phenylacrylate; Ethyl benzylideneacetate; Ethyl cinnamate; NSC 6773; SemaSORB 9827; Cinnamic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1

The exact mass of the compound Ethyl cinnamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 minsoluble in water; miscible in alcoholsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6773. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of alkyl cinnamate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl Cinnamate (CAS 103-36-6) is an organic ester of cinnamic acid and ethanol, recognized for its characteristic sweet, balsamic, and fruity aroma. It serves as a foundational component in the flavor and fragrance industries and functions as a versatile chemical intermediate for synthesizing more complex molecules in the pharmaceutical and specialty chemical sectors. Its physical properties, including a high boiling point (271-272 °C) and good solubility in alcohols and oils, make it a stable and processable choice for liquid formulations, baked goods, and polymer systems.

Substituting Ethyl Cinnamate with its closest analog, Methyl Cinnamate, or its precursor, Cinnamic Acid, is often unviable in precisely tuned formulations. The change from an ethyl to a methyl group, while structurally minor, significantly alters key physical and sensory properties. Methyl Cinnamate is more volatile and has a sharper, more intensely fruity aroma, whereas Ethyl Cinnamate provides a softer, longer-lasting balsamic and honeyed character. This difference in volatility and aroma profile directly impacts the sensory experience and longevity in fragrance and flavor systems. Furthermore, Ethyl Cinnamate exhibits better solubility in non-polar, oil-based formulations compared to the more alcohol-soluble Methyl Cinnamate, a critical factor for cosmetic and industrial applications. Direct use of Cinnamic Acid is often precluded by its solid state and poor solubility in many relevant systems.

Formulation Advantage: Defined Volatility and Thermal Properties for Fragrance and Flavor Longevity

Ethyl Cinnamate possesses a significantly higher boiling point and lower volatility compared to its most common substitute, Methyl Cinnamate. The boiling point of Ethyl Cinnamate is 271-272°C, while Methyl Cinnamate's is 260-262°C. A recent study quantified the standard molar enthalpies of vaporization at 298.15 K, showing Ethyl Cinnamate at (72.4 ± 2.5) kJ·mol−1, a value indicative of its lower volatility compared to analogs. This lower volatility provides a more sustained, longer-lasting aroma release, making it a preferred heart note in perfumery, in contrast to the more fleeting top-note character of Methyl Cinnamate.

Evidence DimensionBoiling Point
Target Compound Data271-272 °C
Comparator Or BaselineMethyl Cinnamate: 260-262 °C
Quantified Difference~10 °C higher than Methyl Cinnamate
ConditionsStandard atmospheric pressure.

This ensures greater stability in high-temperature processes like baking and provides a more gradual, enduring scent profile in fragrances and air care products.

Superior UV-B Absorption Efficacy Compared to Cinnamic Acid Precursor

In applications requiring UV-B protection, Ethyl Cinnamate demonstrates superior performance over its unesterified precursor, Cinnamic Acid. Spectrophotometric analysis showed that at a concentration of 10 ppm in ethanol, Ethyl Cinnamate produced a Sun Protection Factor (SPF) value of 4.769. In the same study under identical conditions, Cinnamic Acid yielded a significantly lower SPF of 3.457. This indicates that the esterification to Ethyl Cinnamate enhances its ability to absorb UV-B radiation (290-320 nm), a critical attribute for sunscreens and material protectants.

Evidence DimensionSun Protection Factor (SPF)
Target Compound Data4.769
Comparator Or BaselineCinnamic Acid: 3.457
Quantified Difference38% higher SPF value than Cinnamic Acid
Conditions10 ppm concentration in ethanol solution, assayed by spectrophotometer using the Mansur equation.

For a target level of UV protection, a lower concentration of Ethyl Cinnamate is required, reducing formulation costs and potential for skin irritation compared to using its precursor.

Quantifiable Antifungal Activity with Clear Structure-Activity Relationship

Ethyl Cinnamate demonstrates measurable antifungal activity that is differentiated from its close analogs. In a comparative study against pathogenic fungi, Ethyl Cinnamate showed a Minimum Inhibitory Concentration (MIC) of 726.36 µM. This was more potent than Methyl Cinnamate, which had a higher (less potent) MIC of 789.19 µM under the same conditions. The study also showed that extending the alkyl chain to Butyl Cinnamate further increased potency (MIC = 626.62 µM), establishing a clear structure-activity relationship where the ethyl group offers a specific, intermediate level of efficacy.

Evidence DimensionAntifungal Minimum Inhibitory Concentration (MIC)
Target Compound Data726.36 µM
Comparator Or BaselineMethyl Cinnamate: 789.19 µM | Butyl Cinnamate: 626.62 µM
Quantified Difference8% more potent (lower MIC) than Methyl Cinnamate
ConditionsActivity assayed against a panel of pathogenic fungi including C. albicans, C. tropicalis, and A. flavus.

This allows for the selection of the precise cinnamate ester to balance efficacy, cost, and physical properties for applications in preservatives or agrochemicals.

Heart Note in Fragrance Formulations for Perfumes and Cosmetics

The lower volatility and softer, balsamic-fruity aroma profile make Ethyl Cinnamate a preferred choice over Methyl Cinnamate for creating heart notes in fragrances that require warmth and longevity. Its superior solubility in oil-based systems further enhances its suitability for integration into lotions, creams, and other cosmetic formulations where a lasting, stable scent is critical.

UV-B Filter Component in Sunscreens and Material Protectants

With a 38% higher SPF value than its precursor Cinnamic Acid at the same concentration, Ethyl Cinnamate is a more efficient UV-B absorber. This makes it a cost-effective choice for formulators of sun care products and for use as an additive to protect polymers and coatings from UV degradation.

Flavor Component in Baked Goods and Beverages

Due to its high boiling point and thermal stability, Ethyl Cinnamate is particularly well-suited for use in baked goods where it can withstand processing temperatures. Its characteristic sweet, fruity, and cinnamon-like profile is used to create strawberry, cherry, and spice notes in a variety of food products.

Active Ingredient in Preservative and Agrochemical Formulations

Demonstrating higher antifungal potency than Methyl Cinnamate, Ethyl Cinnamate serves as a functional active ingredient where a specific level of antimicrobial activity is required. It can be selected for preservative systems in cosmetics or as a component in bio-pesticides, offering a balance of efficacy and favorable physical properties.

Physical Description

Liquid
Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Colourless liquid, sweet balsamic-honey note

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 Da

Monoisotopic Mass

176.083729621 Da

Boiling Point

271.0 °C

Heavy Atom Count

13

Density

1.044-1.051

LogP

2.99 (LogP)

Melting Point

7.0 °C

UNII

C023P3M5JJ

Vapor Pressure

0.00327 [mmHg]

Other CAS

103-36-6

Wikipedia

Ethyl_cinnamate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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